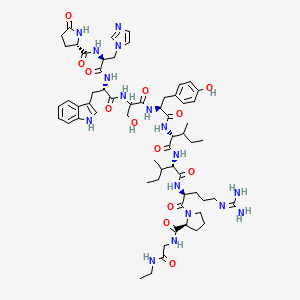

LHRH, leu(6)-N-Et-glynh2(10)-

Description

Overview of the Hypothalamic-Pituitary-Gonadal (HPG) Axis and GnRH's Role in Research

The Hypothalamic-Pituitary-Gonadal (HPG) axis is the central hormonal cascade that governs reproductive function in mammals. nih.gov At the apex of this axis lies the hypothalamus, which secretes gonadotropin-releasing hormone (GnRH) in a pulsatile manner. nih.govujms.net This pulsatile release of GnRH is critical for stimulating the anterior pituitary gland to synthesize and release two key gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govoup.com These gonadotropins, in turn, act on the gonads (testes in males, ovaries in females) to stimulate the production of sex steroids, such as testosterone (B1683101) and estrogen, and to regulate gametogenesis. nih.gov

The study of the HPG axis is fundamental to understanding reproductive health and various associated disorders. The discovery that pulsatile GnRH secretion is essential for maintaining normal pituitary-gonadal function was a major breakthrough. nih.govnih.gov Continuous, non-pulsatile administration of GnRH or its potent agonists, like leuprolide, leads to a paradoxical effect. After an initial transient stimulation of LH and FSH release, known as a "flare-up," continuous exposure to the agonist results in the downregulation and desensitization of GnRH receptors on the pituitary gonadotropes. amazonaws.compatsnap.comwikipedia.org This ultimately leads to a profound suppression of LH and FSH secretion and, consequently, a significant reduction in gonadal steroid production, creating a state of medical castration. fda.govfda.gov This unique biphasic response has made GnRH agonists invaluable research tools for investigating the physiological roles of gonadotropins and sex steroids in a reversible manner. fda.gov

Historical Development of GnRH Analogs for Academic and Preclinical Investigations

Following the elucidation of the structure of native GnRH in 1971 by Andrew Schally and Roger Guillemin, for which they were awarded the Nobel Prize, intensive research efforts were directed towards synthesizing analogs with modified structures. nih.govbioscientifica.com The primary goal was initially to create more potent agonists for potential therapeutic use in infertility. bioscientifica.com Leuprolide, one of the earliest and most widely studied synthetic GnRH agonists, was developed in this wave of research and was first approved for medical use in 1985. mdpi.comnih.gov

The development of leuprolide and other GnRH analogs marked a significant advancement in the ability of researchers to manipulate the HPG axis. mdpi.com Preclinical investigations in animal models, such as rats, were crucial in demonstrating the paradoxical inhibitory effects of continuous GnRH agonist administration on reproductive organ function and the growth of hormone-dependent tumors. fda.govfda.gov These early studies provided the foundational evidence for the potential clinical applications of these compounds. The availability of potent and long-acting GnRH agonists like leuprolide provided researchers with a powerful tool to induce a reversible state of hypogonadism, allowing for detailed studies into the roles of sex hormones in various physiological and pathophysiological processes. nih.govresearchgate.net

Rationale for Specific Amino Acid Modifications in GnRH Agonist Design for Enhanced Biological Action

Native GnRH has a very short half-life in circulation, being rapidly degraded by enzymes. oup.com This limitation spurred the development of synthetic analogs with modifications designed to increase their stability and potency. nih.gov The structure of leuprolide, a nonapeptide, incorporates two key modifications compared to the native decapeptide GnRH. wikipedia.orgdrugbank.com

The first critical modification is the substitution of the glycine (B1666218) (Gly) at position 6 with a D-leucine (D-Leu) residue. mdpi.comnih.gov The native L-amino acid at this position is a primary site for enzymatic degradation. oup.com Replacing it with a D-amino acid sterically hinders the action of peptidases, significantly increasing the molecule's resistance to degradation and thereby extending its biological half-life from a few minutes to approximately three hours. nih.govdrugbank.comuq.edu.au This substitution also enhances the binding affinity of the analog to the GnRH receptor. mdpi.comnih.gov

The second modification involves the replacement of the C-terminal glycine-amide (Gly-NH2) with an ethylamide (N-Et). oup.commdpi.com This alteration at the 10th position further increases the binding affinity of the agonist for the GnRH receptor. nih.gov The combination of these modifications results in leuprolide being a "superagonist," with a potency approximately 30 to 100 times greater than that of native GnRH. bioscientifica.comnih.gov These deliberate structural changes are a prime example of rational drug design, leading to a molecule with enhanced biological action and making it a more effective research tool and therapeutic agent.

Properties

CAS No. |

71779-20-9 |

|---|---|

Molecular Formula |

C61H87N17O13 |

Molecular Weight |

1266.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[2-(ethylamino)-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-imidazol-1-yl-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C61H87N17O13/c1-6-34(4)50(58(89)70-42(15-11-23-66-61(62)63)60(91)78-25-12-16-47(78)57(88)68-30-49(82)65-8-3)76-59(90)51(35(5)7-2)75-54(85)43(27-36-17-19-38(80)20-18-36)71-56(87)46(32-79)74-53(84)44(28-37-29-67-40-14-10-9-13-39(37)40)72-55(86)45(31-77-26-24-64-33-77)73-52(83)41-21-22-48(81)69-41/h9-10,13-14,17-20,24,26,29,33-35,41-47,50-51,67,79-80H,6-8,11-12,15-16,21-23,25,27-28,30-32H2,1-5H3,(H,65,82)(H,68,88)(H,69,81)(H,70,89)(H,71,87)(H,72,86)(H,73,83)(H,74,84)(H,75,85)(H,76,90)(H4,62,63,66)/t34?,35?,41-,42-,43-,44-,45-,46?,47-,50-,51+/m0/s1 |

InChI Key |

RFORFFLXZVTUIF-RMWUKGQRSA-N |

Isomeric SMILES |

CCC(C)[C@H](C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CN5C=CN=C5)NC(=O)[C@@H]6CCC(=O)N6 |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)NCC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CN5C=CN=C5)NC(=O)C6CCC(=O)N6 |

Origin of Product |

United States |

Peptide Design, Chemical Synthesis, and Structural Characterization of Leu 6 N Et Glynh2 10 Gnrh Analogs

Structural Basis of GnRH Analog Design for Modulated Activity

The native GnRH decapeptide has a short biological half-life, which limits its therapeutic utility. creative-peptides.com To overcome this, synthetic analogs have been developed with specific amino acid substitutions and terminal modifications to improve their stability, receptor-binding affinity, and potency. mdpi.com The design of these analogs is rooted in a deep understanding of the structure-activity relationships of the GnRH molecule. nih.gov

A critical modification in the development of potent GnRH agonists is the substitution of the glycine (B1666218) (Gly) residue at position 6 with a D-amino acid. researchgate.net In the native GnRH-I, this position is occupied by glycine, an achiral amino acid. nih.gov Replacing this with a D-amino acid, such as D-Leucine as in leuprolide, significantly enhances the peptide's biological activity for several reasons. mdpi.comnih.gov

This substitution promotes the formation of a β-II' turn conformation, which is a key structural feature for high-affinity binding to the GnRH receptor. mdpi.comnih.gov This stabilized folded structure increases the binding affinity of the analog to the mammalian GnRH receptor by approximately 1000-fold. mdpi.comnih.gov Furthermore, the presence of a D-amino acid at position 6 renders the peptide more resistant to enzymatic degradation, thereby reducing its metabolic clearance. nih.govnih.gov L-amino acid substitutions at this position, in contrast, are not well tolerated and result in a significant loss of potency. nih.gov

Table 1: Impact of Position 6 Substitution on GnRH Analog Activity

| Position 6 Residue | Effect on Conformation | Receptor Binding Affinity | Metabolic Stability |

|---|---|---|---|

| Glycine (Native) | Flexible | Baseline | Low |

| D-Leucine | Stabilized β-II' turn | Significantly Increased | Increased |

Modifications at the C-terminus of the GnRH peptide also play a crucial role in enhancing its potency and stability. The native GnRH has a glycinamide (B1583983) at its C-terminus. nih.gov Replacing this with an N-ethylamide group, as seen in leuprolide, is a common and effective strategy. mdpi.com

This modification protects the peptide from degradation by carboxypeptidases, further contributing to its prolonged biological half-life. creative-peptides.com Studies have shown that analogs with a C-terminal ethylamide are less dependent on certain receptor interactions for potency compared to those with the native glycinamide. nih.gov Specifically, the Asn102 residue of the human GnRH receptor is a critical determinant of potency for ligands with a C-terminal glycinamide, while those with an ethylamide modification show much smaller decreases in potency when this residue is mutated. nih.govbioscientifica.com This suggests that the N-ethylamide group alters the binding interaction with the receptor, contributing to the enhanced activity of the analog. nih.gov

Methodologies for Chemical Synthesis of GnRH Peptides

The synthesis of GnRH analogs like LHRH, leu(6)-N-Et-glynh2(10)- is a complex process that requires precise chemical techniques to assemble the amino acid sequence correctly and achieve high purity.

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for synthesizing peptide APIs, including GnRH analogs. bachem.comnih.gov In SPPS, the peptide chain is built sequentially while one end is attached to an insoluble solid support or resin. nih.govpeptide.com The process involves repeated cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid. peptide.com The use of excess reagents helps to drive the reactions to completion. peptide.com

A standard approach for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. nih.gov The Fmoc group, which protects the alpha-amino group of the amino acid, is base-labile and can be removed with a mild base like piperidine. nih.gov The side chains of the amino acids are protected by acid-labile groups such as tBu. Once the entire peptide sequence is assembled on the resin, it is cleaved from the solid support and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).

Following cleavage from the resin, the crude synthetic peptide contains the target molecule along with various impurities, such as deletion sequences, truncated peptides, and by-products from the cleavage process. Therefore, a robust purification step is essential to obtain a highly pure peptide analog.

Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides. peptide.com This technique separates the target peptide from impurities based on differences in their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica), and the peptides are eluted with a gradient of increasing organic solvent (typically acetonitrile) in water. Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized to obtain the final peptide as a powder.

For analytical purposes, techniques like nano-high-performance liquid chromatography–high-resolution mass spectrometry (nano-HPLC-HRMS) can be used to quantify GnRH and its analogs in biological matrices with high sensitivity and specificity. nih.gov

Strategies for Enhancing Metabolic Stability of Modified GnRH Peptides in Biological Matrices

The metabolic instability of natural peptides is a major hurdle in their development as therapeutic agents. mdpi.com Several strategies are employed to enhance the stability of GnRH analogs in biological systems.

As previously discussed, the substitution of L-amino acids with D-amino acids at position 6 is a key strategy to protect against degradation by endopeptidases. creative-peptides.com The native GnRH is cleaved by the endopeptidase EP24.15 between positions 5 and 6. nih.gov The presence of a D-amino acid at position 6 prevents this hydrolysis. nih.gov

Similarly, N-terminal and C-terminal modifications are crucial for preventing degradation by exopeptidases. creative-peptides.commdpi.com The N-ethylamide modification at the C-terminus, for instance, blocks the action of carboxypeptidases. creative-peptides.com Other strategies to enhance metabolic stability include cyclization of the peptide to create a more rigid structure that is less susceptible to enzymatic attack, and PEGylation, which involves attaching polyethylene (B3416737) glycol chains to the peptide to increase its size and shield it from proteases. mdpi.com

Table 2: Summary of Strategies to Enhance Metabolic Stability of GnRH Analogs

| Modification Strategy | Mechanism of Action | Example in GnRH Analogs |

|---|---|---|

| D-Amino Acid Substitution | Prevents cleavage by endopeptidases by altering the peptide backbone conformation. creative-peptides.comnih.gov | D-Leucine at position 6. mdpi.com |

| C-Terminal Modification | Blocks degradation by carboxypeptidases. creative-peptides.com | N-Ethylamide at position 10. mdpi.com |

| N-Terminal Modification | Protects against degradation by aminopeptidases. creative-peptides.commdpi.com | Pyroglutamic acid at position 1. nih.gov |

In Vitro Metabolism Studies in Non-Human Biological Systems

The metabolic fate of GnRH analogs is a critical determinant of their potency and duration of action. In vitro studies using non-human biological systems provide valuable insights into their metabolic stability and degradation pathways.

Studies on leuprolide, a closely related GnRH analog with the same substitutions at positions 6 and 10, have been conducted in various in vitro models, including rat liver and kidney preparations. In rat liver S9 fractions, leuprolide was observed to be catabolized, with a more rapid disappearance when supplemented with NADPH, indicating the involvement of NADPH-dependent enzymatic processes. oulu.fi

The following table summarizes the in vitro half-life of leuprolide in different rat hepatic models:

| In Vitro Model | Condition | Half-life (minutes) |

| Liver S9 fraction | + NADPH | 3.6 |

| Liver S9 fraction | - NADPH | 12.8 |

| Hepatocytes | - | 26 |

In vitro metabolism studies using mouse kidney membranes have also been employed to identify the major metabolites of leuprolide. nih.govresearchgate.net These studies help in understanding the cleavage sites and the resulting peptide fragments, providing a comprehensive picture of its metabolic breakdown. The primary cleavage sites in glycosylated LHRH analogs have been identified at the Trp3-Ser4 and Ser4-Tyr5 bonds. nih.govnih.gov

Research has also explored the stability of GnRH analogs in pituitary cell cultures. Interestingly, some studies have suggested that intact pituitary tissue in vitro does not significantly degrade GnRH. nih.gov This finding has implications for understanding the local concentration and action of these analogs at their primary site of action.

The data from these in vitro metabolism studies in non-human biological systems are crucial for predicting the pharmacokinetic profile of LHRH, leu(6)-N-Et-glynh2(10)- and for the design of future analogs with further improved stability and therapeutic efficacy.

Structure Activity Relationship Sar Studies of Lhrh, Leu 6 N Et Glynh2 10 and Cognate Analogs

Elucidation of Active Conformations and Molecular Determinants of Biological Activity

The biological activity of LHRH analogs is intrinsically linked to their three-dimensional structure and the specific interactions they form with the Gonadotropin-Releasing Hormone (GnRH) receptor.

A critical conformational feature for potent GnRH receptor binding and activation is the adoption of a β-turn, specifically a β-II' turn. mdpi.comfrontiersin.org This conformation is stabilized by the substitution of the glycine (B1666218) residue at position 6 with a D-amino acid, such as D-Leucine in leuprolide. mdpi.comfrontiersin.org This substitution is crucial as it orients the amino acid side chains in a manner that is optimal for receptor interaction. Nuclear Magnetic Resonance (NMR) studies have indicated that in aqueous solutions, leuprolide and its analogs tend to form a β-turn type II in the 3-6 segments of the peptide chain. researchgate.net This specific folding brings the N-terminus and C-terminus of the peptide into proximity, which is thought to be essential for receptor recognition and subsequent activation. researchgate.net The stabilization of this β-turn conformation significantly enhances the binding affinity of the analog to the mammalian GnRH receptor. mdpi.com

The substitution at position 6 not only stabilizes the β-turn but also introduces critical hydrophobic and steric interactions that enhance receptor binding. researchgate.net The incorporation of a D-amino acid at this position increases the hydrophobicity of the molecule. mdpi.com This increased hydrophobicity is believed to promote stronger interactions with the GnRH receptor. mdpi.com Studies involving the incorporation of various hydrophobic, unnatural D-amino acids at position 6 have demonstrated that increased hydrophobicity correlates with very potent LHRH superagonistic activity. nih.gov For example, analogs with bulky aromatic side chains at position 6, such as 3-(2-naphthyl)-D-alanine, have shown significantly higher potency compared to the native LHRH. nih.gov These findings underscore the importance of both the stereochemistry (D-configuration) and the hydrophobic nature of the substituent at position 6 for high-affinity receptor binding and potent biological activity.

Quantitative Analysis of Substituent Effects on GnRH Receptor Binding Affinity

The affinity of LHRH analogs for the GnRH receptor is a key determinant of their biological potency. Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into how different substituents influence this binding.

The substitution of Gly⁶ with a D-amino acid is a primary factor in increasing receptor binding affinity, with increases of approximately 1000-fold observed. mdpi.com Further modifications, such as the replacement of the C-terminal glycine-amide with an ethylamide group, as seen in leuprolide, also contribute to enhanced binding by increasing hydrophobicity and protecting the C-terminus from enzymatic degradation. mdpi.com

A series of rationally designed anthraquinone/mitoxantrone-GnRH conjugates demonstrated in vitro binding affinities for the GnRH receptor ranging from 0.06 to 3.42 nM. nih.gov Notably, six of these conjugates exhibited higher affinities than leuprolide (0.64 nM), highlighting the potential for further optimization of receptor binding through targeted chemical modifications. nih.gov

| Compound/Analog | Modification(s) | Receptor Binding Affinity (IC50/Ki) | Reference |

| Leuprolide | D-Leu⁶, Pro⁹-NEt | 0.64 nM (Ki) | nih.gov |

| con3 (Anthraquinone-GnRH conjugate) | Mitoxantrone conjugate | 0.07 nM (Ki) | nih.gov |

| con6 (Anthraquinone-GnRH conjugate) | Mitoxantrone conjugate | 0.07 nM (Ki) | nih.gov |

| con7 (Anthraquinone-GnRH conjugate) | Mitoxantrone conjugate | 0.06 nM (Ki) | nih.gov |

These data illustrate the significant impact that structural modifications can have on the binding affinity of LHRH analogs to their receptor.

Correlation between Structural Modifications and Enhanced Potency or Duration of Action

The structural modifications in LHRH analogs that enhance receptor binding affinity also directly correlate with increased potency and a longer duration of action. The D-amino acid substitution at position 6 and the ethylamide modification at the C-terminus in agonists like leuprolide result in potencies that are 50-100 times greater than that of native GnRH. mdpi.com These changes not only improve receptor interaction but also confer resistance to enzymatic degradation, thereby prolonging the half-life of the analog in the body. mdpi.comresearchgate.net

For GnRH antagonists, specific structural modifications have been instrumental in prolonging their duration of action. For instance, the introduction of a D-hArg(Et2)⁶ group in the antagonist detirelix was associated with a prolonged duration of action, attributed to a "hydrophilic depot effect." mdpi.com This effect is thought to arise from electrostatic interactions between the positively charged D-Arg⁶ group and negatively charged cell membranes. mdpi.com Similarly, the antagonist degarelix exhibits a dose-dependent increase in its duration of action, which is hypothesized to be due to increased hydrogen bonding potential that influences its solubility and the stability of its binding to the receptor. mdpi.com

Comparative SAR between Agonistic and Antagonistic GnRH Analogs

While both GnRH agonists and antagonists bind to the same receptor, their structural differences lead to distinct mechanisms of action and biological outcomes.

GnRH Agonists , such as leuprolide, are designed to mimic the native LHRH and activate the GnRH receptor. mdpi.com Key structural features that confer agonistic activity include the D-amino acid substitution at position 6, which stabilizes the active β-turn conformation, and the C-terminal modification that enhances stability and receptor binding. mdpi.com Continuous stimulation of the GnRH receptor by agonists leads to an initial surge in LH and FSH, followed by receptor downregulation and desensitization, ultimately suppressing gonadotropin release. mdpi.comnih.gov

GnRH Antagonists , in contrast, are designed to bind to the GnRH receptor without activating it, thereby competitively blocking the action of native LHRH. mdpi.com The development of antagonists has involved more extensive structural modifications, often involving substitutions at multiple positions, particularly at positions 1, 2, 3, 6, and 10. mdpi.com These modifications are aimed at achieving high receptor binding affinity while preventing the conformational changes necessary for receptor activation. For example, many potent antagonists incorporate hydrophobic D-amino acids at positions 1, 2, and 3, and a D-amino acid at position 6 to maintain high binding affinity. mdpi.com Unlike agonists, antagonists cause an immediate suppression of gonadotropin secretion without an initial stimulatory phase. nih.gov

| Feature | GnRH Agonists (e.g., Leuprolide) | GnRH Antagonists (e.g., Degarelix) |

| Mechanism of Action | Binds and activates the GnRH receptor, leading to initial stimulation followed by downregulation. mdpi.com | Competitively binds to the GnRH receptor without activation, causing immediate suppression. mdpi.com |

| Key Structural Modifications | D-amino acid at position 6; C-terminal modification (e.g., ethylamide). mdpi.com | Multiple substitutions, often at positions 1, 2, 3, 6, and 10 with unnatural amino acids. mdpi.com |

| Effect on Gonadotropin Release | Initial "flare-up" of LH and FSH, followed by profound suppression. mdpi.com | Immediate and sustained suppression of LH and FSH. nih.gov |

| Receptor Interaction | Induces a conformational change that leads to signal transduction. | Binds with high affinity but does not induce the conformational change required for activation. |

Molecular and Cellular Mechanisms of Action for Leu 6 N Et Glynh2 10 Gnrh Analogs in Preclinical Research

GnRH Receptor (GnRHR) Binding and Activation Dynamics

The interaction between leuprolide and the GnRH receptor is a highly specific and dynamic process that initiates the cascade of intracellular events. This interaction is characterized by high-affinity binding, which triggers conformational changes in the receptor, leading to its activation.

Receptor Binding Kinetics and Ligand Selectivity in Cell-Based Assays

Preclinical studies have consistently demonstrated the high-affinity binding of leuprolide to the GnRH receptor. Competitive binding assays have been employed to determine the binding affinity (Kd) of leuprolide. In one such study utilizing membranes from HEK293 cells stably expressing the human GnRH receptor I, leuprolide, used as a positive control, exhibited a binding affinity of 0.64 nM. mdpi.com Another study comparing various GnRH-I analogues, including leuprolide (D-Leu6), confirmed its sub-nanomolar to low nanomolar binding affinities in tumorigenic HEK293[SCL60] and WPE-1-NB26-3 prostate cells expressing the rat GnRH receptor. nih.govresearchgate.net

Atomic Force Microscopy (AFM) has provided further insights into the binding characteristics of leuprorelin (B1674837) acetate (B1210297) (LA) on the surface of living PC-3 prostate cancer cells. These studies have suggested the existence of two distinct classes of GnRH receptors with different binding strengths. nih.gov While AFM provides valuable information on unbinding forces, traditional kinetic parameters such as association (Kon) and dissociation (Koff) rates, which are crucial for a complete understanding of the binding dynamics, are often determined using techniques like surface plasmon resonance (SPR). nih.gov A semi-mechanistic model has estimated the equilibrium dissociation constant of leuprolide to be 0.3 ng/mL. nih.gov

The selectivity of leuprolide is primarily for the GnRH receptor, as it is a synthetic analog of the endogenous GnRH decapeptide. drugbank.com Its modifications, including the substitution of glycine (B1666218) at position 6 with a D-leucyl residue, are designed to increase its potency and prolong its half-life compared to the native hormone. fda.gov

| Compound | Cell Line/System | Assay Type | Binding Affinity (Kd/IC50) |

|---|---|---|---|

| Leuprolide | HEK293 cells expressing hGnRHR-I | Competitive Binding Assay | 0.64 nM |

| Leuprolide (D-Leu6 GnRH-I) | HEK293[SCL60] and WPE-1-NB26-3 cells expressing rat GnRHR | Competitive Binding Assay | Sub-nanomolar to low nanomolar range |

| Leuprolide | Modeled Data | Semi-mechanistic PK/PD model | 0.3 ng/mL (Equilibrium Dissociation Constant) |

Ligand-Induced Conformational Changes of the GnRHR

The binding of an agonist like leuprolide to the GnRH receptor is not a static event but rather a dynamic process that induces significant conformational changes in the receptor structure. These changes are essential for the receptor to transition from an inactive to an active state, capable of coupling with and activating intracellular G proteins.

Computational studies using molecular dynamics (MD) simulations have been instrumental in visualizing these conformational shifts. While specific high-resolution crystal structures of leuprolide bound to the GnRH receptor are not available, models based on the native GnRH peptide interaction provide valuable insights. These simulations suggest that upon agonist binding, the transmembrane helices of the GnRH receptor undergo rearrangements, leading to an active conformation. uit.nouit.no Studies on the native GnRH peptide have shown that it adopts a β-turn conformation, which is crucial for high-affinity interaction with the receptor. nih.gov NMR studies of leuprolide have indicated the existence of a β-turn in its structure, which is a key conformational requirement for receptor recognition and activation. researchgate.net The substitution of the glycine at position 6 with a D-amino acid, as in leuprolide, is known to stabilize this bioactive conformation. nih.gov

Identification of Key GnRHR Residues Involved in Agonist Recognition and Signal Transduction

The specific interaction between leuprolide and the GnRH receptor is mediated by a network of chemical bonds between the amino acid residues of the ligand and the receptor. Site-directed mutagenesis studies have been pivotal in identifying the key residues within the GnRH receptor that form the binding pocket and are critical for agonist recognition and subsequent signal transduction.

Several amino acid residues in the extracellular loops and transmembrane domains of the GnRH receptor have been identified as crucial for ligand binding. These include Asp98, Trp101, Asn102, Lys121, and Asp302. mdpi.com The arginine residue at position 8 of the GnRH peptide is particularly important for high-affinity binding to the mammalian GnRH receptor. nih.gov While these studies have largely focused on the native GnRH, the structural similarity of leuprolide suggests that these residues are also likely to be involved in its binding. The D-leucine at position 6 in leuprolide plays a significant role in enhancing its binding affinity compared to the native GnRH. nih.gov

The third intracellular loop of the GnRH receptor is also critical for its function, with mutations in this region affecting both ligand binding and signal transduction. For instance, deletion of the C-terminal portion of this loop has been shown to abolish receptor-binding affinity. researchgate.net

Intracellular Signaling Pathways Activated by GnRH Agonists

Upon activation by leuprolide, the GnRH receptor initiates a cascade of intracellular signaling events. This process is primarily mediated by the coupling of the receptor to heterotrimeric G proteins, which in turn activate downstream effector enzymes, leading to the generation of second messengers and the modulation of cellular function.

G Protein Coupling and Activation Profiles (e.g., Gαq/11, Gαs, Gαi)

The GnRH receptor is known to couple to several families of G proteins, with the Gαq/11 family being the canonical and primary signaling pathway. pubcompare.ai Activation of Gαq/11 is a key step in initiating the downstream signaling cascade. However, evidence also suggests that the GnRH receptor can couple to other G protein subtypes, including Gαs and Gαi, allowing for a more complex and nuanced regulation of cellular responses. pdx.edu

Preclinical studies to delineate the specific G protein activation profile of leuprolide can be performed using various in vitro techniques. Bioluminescence Resonance Energy Transfer (BRET) assays, for instance, can be used to monitor the interaction between the activated GnRH receptor and different G protein subtypes in living cells. nih.govresearchgate.netmonash.edu Another common method is the GTPγS binding assay, which measures the agonist-induced binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins in cell membrane preparations, providing a direct measure of G protein activation. creative-bioarray.comnih.govadelaide.edu.aunih.govrevvity.com While the general coupling of GnRH agonists to these G proteins is established, specific quantitative data on the relative efficacy and potency of leuprolide in activating each G protein subtype (Gαq/11, Gαs, and Gαi) from dedicated preclinical studies are needed for a complete profile.

Activation of Phospholipase C (PLC) and Downstream Signaling (IP3, DAG, Ca2+)

The activation of the Gαq/11 pathway by the leuprolide-bound GnRH receptor leads to the stimulation of the enzyme Phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). pubcompare.ai

IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to specific receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a key signaling event. oup.com Concurrently, the lipid-soluble DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

Preclinical studies have confirmed that GnRH agonists, including those with a D-Leu6 substitution like leuprolide, induce the production of inositol phosphates. nih.govresearchgate.net The resulting mobilization of intracellular calcium can be quantitatively measured in cell-based assays using fluorescent calcium indicators such as Fura-2. nih.govthermofisher.comnih.govabcam.comaatbio.com Assays are also available to directly measure the production of IP3 and DAG. nih.govaatbio.comresearchgate.net

The table below summarizes the expected dose-dependent effect of leuprolide on these second messengers based on the established signaling pathway, though specific quantitative data from head-to-head preclinical studies are needed for precise values.

| Second Messenger | Effect of Leuprolide Stimulation | Typical Assay Method |

|---|---|---|

| Inositol 1,4,5-trisphosphate (IP3) | Dose-dependent increase | Competitive Immunoassay (e.g., HTRF) |

| Diacylglycerol (DAG) | Dose-dependent increase | Enzymatic or Fluorescence/Luminescence-based assays |

| Intracellular Calcium (Ca2+) | Dose-dependent transient increase | Fluorescent indicators (e.g., Fura-2, Fluo-4) |

Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, p38 MAPK, JNK)

The binding of Gonadotropin-Releasing Hormone (GnRH) analogs like LHRH, leu(6)-N-Et-glynh2(10)- to the GnRH receptor (GnRHR) initiates a complex network of intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades. These cascades, comprising subfamilies such as the Extracellular signal-Regulated Kinases (ERK), p38 MAPKs, and c-Jun N-terminal Kinases (JNKs), are crucial regulators of cellular processes like gene expression, proliferation, differentiation, and apoptosis. nih.govnih.gov

In the context of pituitary gonadotropes, the activation of different MAPK pathways can lead to distinct physiological outcomes. Generally, ERK activation is associated with cell proliferation and growth, while p38 and JNK activation are more commonly linked to cellular stress responses and apoptosis. nih.gov Preclinical studies have shown that GnRH can activate multiple MAPK arms. For instance, GnRH stimulates the phosphorylation of the transcription factor Activating Transcription Factor 2 (ATF-2) through the p38 and JNK pathways. nih.gov The activation of JNK is also linked to the regulation of other transcription factors, such as c-Jun. nih.gov

The signaling can be cell-type specific. While GnRH agonists robustly activate MAPK pathways in pituitary cells, their effects can differ in other tissues. For example, in certain human endometrial cancer cells, the LHRH agonist triptorelin (B344507) was found to activate the JNK pathway but inhibit growth factor-induced ERK activity. This highlights that the signaling effects of GnRH analogs are not universal and depend on the cellular context. The coordinated deregulation of ERK and other pathways is a feature of progression in some hormone-dependent cancers. jci.org

Table 1: Summary of MAPK Pathway Activation by GnRH Agonists in Preclinical Models

| Pathway | Activating Stimulus | Key Downstream Effectors | Observed Effect in Pituitary Cells | Ref. |

|---|---|---|---|---|

| ERK | GnRH | Proliferation, Gene Expression | Promotes cell proliferation and growth. | nih.gov |

| p38 MAPK | GnRH, Cellular Stress | ATF-2, Apoptosis | GnRH phosphorylates ATF-2 via p38. Pathway activation is linked to apoptosis. | nih.govnih.gov |

| JNK | GnRH, Cellular Stress | c-Jun, ATF-2, Apoptosis | GnRH phosphorylates ATF-2 via JNK. Pathway activation is linked to apoptosis. | nih.govnih.gov |

Cyclic Nucleotide (cAMP, cGMP) Modulation and Protein Kinase Activation (PKA, PKC, PKG)

While the GnRHR primarily couples to G-proteins of the Gq/11 family to activate Phospholipase C and Protein Kinase C (PKC), evidence from preclinical models demonstrates significant modulation of cyclic nucleotide pathways. nih.gov GnRH has been shown to stimulate the production of both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). oup.com

The increase in cAMP levels can occur through various mechanisms, including the activation of Ca2+/calmodulin-sensitive adenylyl cyclase isoforms or through direct interaction of the GnRHR with proteins that shift its coupling preference toward Gs, the G-protein that stimulates adenylyl cyclase. nih.gov This increase in cAMP leads to the activation of Protein Kinase A (PKA). nih.gov Studies in the LβT2 gonadotrope cell line show that GnRH-stimulated cAMP/PKA signaling plays a significant role in the frequency-dependent transcription of the follicle-stimulating hormone β (FSHβ) subunit gene. nih.gov Furthermore, GnRH can activate its own receptor's gene promoter, a process that is partially mediated through the cAMP pathway, creating a potential positive feedback loop. oup.com

GnRH also stimulates the activity and expression of neuronal nitric oxide synthase (nNOS) in gonadotropes, leading to the production of nitric oxide (NO), which in turn activates soluble guanylate cyclase to produce cGMP. nih.gov The activation of these pathways leads to the engagement of their respective downstream kinases, including PKA, PKC, and Protein Kinase G (PKG), which phosphorylate a multitude of cellular substrates to orchestrate the cellular response to GnRH.

Regulation of Transcription Factors and Gene Expression (e.g., CREB, NFAT, Sf-1, Egr-1)

The signaling cascades initiated by GnRH analogs converge in the nucleus to regulate the activity of specific transcription factors, thereby controlling the expression of genes essential for reproductive function, most notably the gonadotropin subunit genes.

A key transcription factor regulated by GnRH is the cAMP Response Element-Binding protein (CREB). In gonadotrope-derived LβT2 cells, GnRH stimulates the phosphorylation and activation of CREB. nih.gov This activation is mediated by the PKA signaling pathway and is particularly important for the transcriptional activation of the FSHβ gene at low GnRH pulse frequencies. nih.gov However, CREB can also be regulated by other kinases, including MAPKs and CaMKs, indicating that it serves as an integration point for multiple GnRH-activated signaling pathways. nih.gov

Another critical transcription factor is the Early Growth Response protein 1 (Egr-1). GnRH is a potent stimulator of Egr-1 expression. nih.gov Egr-1, in turn, acts synergistically with other transcription factors, such as Steroidogenic Factor 1 (SF-1), to enhance the transcription of the luteinizing hormone β (LHβ) gene. frontiersin.org In vivo studies in rats have also demonstrated that treatment with the GnRH analog leuprolide acetate can alter the expression of other inducible transcription factors, such as the activity-regulated cytoskeletal-protein (ARC), in the brain. oup.com The GnRH signal also engages factors like Nuclear Factor of Activated T-cells (NFAT) and Activator Protein-1 (AP-1), a complex often composed of c-Jun and ATF-2, which are substrates of the JNK and p38 MAPK pathways. nih.gov

Table 2: Key Transcription Factors Regulated by GnRH Agonist Signaling

| Transcription Factor | Regulating Kinase(s) | Target Gene Example | Functional Role | Ref. |

|---|---|---|---|---|

| CREB | PKA, MAPKs, CaMKs | FSHβ | Mediates frequency-dependent gonadotropin gene expression. | nih.govnih.gov |

| Egr-1 | PKC, MAPKs | LHβ | Synergizes with SF-1 to activate LHβ transcription. | nih.govfrontiersin.org |

| SF-1 | - | LHβ, Steroidogenic enzymes | Basal and GnRH-stimulated expression of gonadotropin and steroidogenic genes. | frontiersin.org |

| ATF-2 | p38 MAPK, JNK | c-Jun | Binds to CRE domains on promoters. | nih.gov |

Mechanisms of GnRHR Regulation and Desensitization in Preclinical Models

A hallmark of GnRH analog action, particularly with agonists like leuprolide, is the biphasic response of the pituitary. An initial stimulation of gonadotropin release is followed by a profound and sustained suppression. wikipedia.orgnih.gov This latter phase, known as desensitization, is crucial for the therapeutic efficacy of these compounds and results from several regulatory mechanisms at the receptor level. nih.govoup.com

Agonist-Induced Receptor Internalization and Downregulation in Cell Lines

Continuous exposure of cells to a GnRH agonist triggers the removal of GnRH receptors from the cell surface, a process known as internalization or endocytosis. nih.govnih.gov This process is a key mechanism underlying desensitization, as it reduces the number of receptors available to bind the hormone, thereby blunting the cellular response. oup.com Studies using various cell lines, including HeLa and HEK 293, have demonstrated that GnRH agonists stimulate the internalization of mammalian GnRHRs. nih.govbath.ac.uk

Following internalization, the receptors can either be recycled back to the plasma membrane or targeted for degradation, leading to a net loss of total cellular receptors, a process termed downregulation. nih.gov This agonist-induced downregulation is dependent on active receptor signaling, as it can be prevented by mutations that block GnRHR signaling. nih.govphysiology.org This regulation of cell surface receptor number is considered a primary determinant of gonadotrope responsiveness to sustained agonist stimulation. nih.gov

Homologous and Heterologous Desensitization of GnRHR-Mediated Responses

Desensitization of the GnRHR can be categorized as either homologous or heterologous. wikipedia.org Homologous desensitization is agonist-specific, meaning that prolonged exposure to a GnRH analog reduces the cell's responsiveness specifically to subsequent GnRH stimulation. wikipedia.orgnih.gov This process can occur very rapidly, with studies in perifused rat pituitary cells showing that gonadotropes can be completely desensitized after just a 2-minute infusion of a GnRH agonist. nih.gov The recovery from this desensitized state is also rapid, occurring within minutes after the agonist is removed. nih.gov Mechanisms for homologous desensitization include the uncoupling of the receptor from its G-protein and the downregulation of G-proteins themselves. oup.com

Heterologous desensitization occurs when the activation of one receptor pathway leads to the attenuation of signals from a different receptor. oup.comwikipedia.org In the context of the gonadotrope, pretreatment with a GnRH agonist has been shown to blunt the transcriptional response to Thyrotropin-releasing hormone (TRH), and vice versa, suggesting that these two receptor systems share common downstream signaling components that can be desensitized. oup.com

Receptor Trafficking, Recycling, and Degradation Pathways

The trafficking of the GnRHR after agonist-induced internalization is distinct from that of many other G-protein coupled receptors (GPCRs). nih.gov Mammalian type I GnRHRs are unique in that they lack an intracellular C-terminal tail. nih.gov This tail is typically the site of phosphorylation by G-protein-coupled receptor kinases (GRKs), which then recruits β-arrestin proteins to mediate rapid desensitization and target the receptor for endocytosis. wikipedia.orgresearchgate.net

Despite lacking this tail, the GnRHR undergoes agonist-stimulated internalization. nih.gov Preclinical studies have shown that this process occurs via a clathrin-dependent mechanism and requires the GTPase dynamin, which is involved in pinching off the endocytic vesicle from the plasma membrane. nih.govdntb.gov.ua However, this internalization is notably β-arrestin-independent. nih.gov Once internalized into endosomes, the receptors are sorted. They can be routed back to the cell surface through recycling endosomes, which allows for the resensitization of the cellular response, or they can be targeted to lysosomes for degradation, which contributes to long-term receptor downregulation. researchgate.net

Ligand-Induced Selective Signaling (LiSS) Phenomena at the GnRHR

Ligand-Induced Selective Signaling, also referred to as biased agonism, is a phenomenon where different agonists binding to the same G-protein coupled receptor (GPCR), such as the GnRHR, can stabilize distinct receptor conformations. nih.gov These distinct conformations can then preferentially interact with and activate specific downstream signaling pathways over others. nih.gov For GnRH analogs like leuprolide, this means that their biological effects are not solely a function of their binding affinity but are also dictated by the specific intracellular signaling cascades they engage. nih.gov

The canonical signaling pathway for the native GnRH in pituitary gonadotropes involves the coupling of the GnRHR to Gαq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, ultimately leading to the activation of the mitogen-activated protein kinase (MAPK) superfamily, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.govnih.gov

Preclinical studies have demonstrated that leuprolide can induce a signaling profile that deviates from this classical pathway, particularly in extra-pituitary tissues such as cancer cells. This differential signaling is a cornerstone of the LiSS phenomenon for GnRH analogs.

Detailed Research Findings:

A key area of investigation for leuprolide-induced LiSS has been its effects on cancer cell lines, particularly prostate cancer. Research has shown that the antiproliferative effects of leuprolide in these cells may be mediated by signaling pathways that are distinct from those that regulate gonadotropin release in the pituitary.

One significant study investigated the involvement of the ERK1/2 pathway in the response of both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cells to leuprolide acetate. The findings revealed a cell-context dependent effect on ERK signaling. In LNCaP cells, leuprolide produced a notable reduction in epidermal growth factor (EGF)-induced ERK phosphorylation. Conversely, in PC-3 cells, leuprolide generally led to an increase in ERK activity. nih.gov This differential modulation of a key signaling pathway in different cell types, despite the presence of the same receptor, provides strong evidence for LiSS.

The study suggested that the antiproliferative effect of leuprolide in hormone-stimulated prostate cancer cells may be, at least in part, mediated by this selective modulation of the ERK1/2 pathway. nih.gov The reduction of ERK1/2 activation in androgen-sensitive cells and the unexpected increase in this activity in androgen-unresponsive cells highlight the complexity of leuprolide's mechanism of action beyond simple receptor agonism. nih.gov

The following interactive data table summarizes the key findings from this preclinical research on leuprolide's selective signaling at the GnRHR.

| Preclinical Model | Ligand | Signaling Pathway Investigated | Observed Effect | Reference |

|---|---|---|---|---|

| Androgen-Sensitive Prostate Cancer Cells (LNCaP) | Leuprolide Acetate | ERK1/2 Phosphorylation (EGF-induced) | Appreciable reduction | nih.gov |

| Androgen-Insensitive Prostate Cancer Cells (PC-3) | Leuprolide Acetate | ERK1/2 Activity | General increase | nih.gov |

| Androgen-Sensitive Prostate Cancer Cells (LNCaP) | Leuprolide Acetate | ERK Activation (DHT-induced) | Counteracted the slight activation | nih.gov |

These findings underscore the importance of considering the specific cellular context when evaluating the molecular and cellular mechanisms of GnRH analogs like leuprolide. The phenomenon of LiSS suggests that it may be possible to design novel GnRH analogs with tailored signaling profiles to achieve more specific therapeutic effects, potentially separating desired antiproliferative actions from the hormonal consequences of pituitary desensitization. Further preclinical research is necessary to fully elucidate the complete signaling signature of leuprolide across various cell types and to identify the full spectrum of G-proteins and downstream effectors it modulates in a biased manner.

Preclinical Pharmacodynamics and in Vivo Efficacy Studies of Leu 6 N Et Glynh2 10 Gnrh Analogs

Evaluation of GnRH Agonist Effects on the HPG Axis in Animal Models

Leuprolide acetate (B1210297) disrupts the normal pulsatile stimulation of the pituitary GnRH receptors, leading to their desensitization and downregulation. mdpi.comwikipedia.org This action effectively suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in reduced production of gonadal steroids like testosterone (B1683101) and estradiol. fda.govmdpi.com

Pituitary Responsiveness to Continuous Agonist Exposure in Rodents and Non-Human Primates

Continuous exposure to leuprolide leads to a biphasic response in the pituitary gland. Initially, there is a transient stimulatory phase with increased gonadotropin release. fda.gov However, prolonged administration results in pituitary desensitization and a profound suppression of gonadotropin secretion. fda.govresearchgate.net

In rodent models, studies have demonstrated that chronic administration of leuprolide acetate leads to decreased levels of LH and FSH. fda.gov For instance, daily leuprolide treatment in periadolescent female and male Long-Evans rats was found to affect the expression of multiple genes in the hypothalamus and pituitary gland. nih.govresearchgate.net In both sexes, the expression of estrogen receptor 2 (Esr2) and GnRH receptor (Gnrhr) was higher in leuprolide-treated rats compared to controls. nih.gov Furthermore, estrogen receptor 1 (Esr1) expression was lower in treated females, while androgen receptor (Ar) expression was higher in treated males. nih.gov

Studies in non-human primates have also shown that continuous GnRH agonist administration suppresses gonadotropin release, likely through desensitization of pituitary receptors and alteration of their function. nih.gov While specific preclinical data on leuprolide's continuous exposure effects in non-human primates is not detailed in the provided results, the general mechanism of GnRH agonists is well-established across species. mdpi.com

Suppression of Gonadotropin Secretion and Related Endpoints in Preclinical Studies

Preclinical studies in various animal models have consistently demonstrated the efficacy of leuprolide in suppressing gonadotropin secretion, leading to a state of "chemical castration". researchgate.net

In rats, formulations of leuprolide acetate have been shown to suppress serum testosterone to castration levels for extended periods. nih.gov For example, an in situ forming implant containing leuprolide acetate suppressed serum testosterone for three months or longer in rats. nih.gov Another study in rats developed a pharmacokinetic-pharmacodynamic (PK-PD) model that successfully described the testosterone-suppressive effect of leuprolide, confirming its ability to inhibit the HPG axis. mdpi.comresearchgate.netnih.gov

In female rats, daily leuprolide administration delayed the onset of puberty and disrupted the estrous cycle. nih.govresearchgate.net While signs of pubertal onset like vaginal opening occurred, the pulsatile release of LH necessary for estrous cyclicity was suppressed. nih.gov

Studies in female sheep prenatally treated with testosterone, a model for Polycystic Ovary Syndrome (PCOS), showed that leuprolide administration altered pituitary and ovarian responsiveness in a manner comparable to that seen in women with PCOS. nih.gov

The table below summarizes findings on gonadotropin suppression in preclinical models.

| Animal Model | Key Findings |

| Rats (Sprague-Dawley) | Sustained suppression of serum testosterone to castration levels with depot formulations. nih.gov |

| Rats (Long-Evans) | Altered gene expression in the hypothalamus and pituitary (e.g., Gnrhr, Esr1, Esr2, Ar). nih.gov |

| Rats (Female) | Delayed pubertal onset and disruption of estrous cyclicity. nih.gov |

| Sheep (Prenatally Androgenized) | Altered pituitary and ovarian responsiveness, mimicking aspects of PCOS. nih.gov |

Investigation of Extra-Pituitary GnRH Receptor Systems in Animal Tissues

GnRH receptors are not confined to the pituitary gland; they are also expressed in a variety of other tissues, including the ovaries, endometrium, prostate, and even the brain. researchgate.netnih.gov

Functional Role of Peripheral GnRH Receptors in Animal Models

The presence of GnRH receptors in peripheral tissues suggests that GnRH analogs like leuprolide may have direct effects on these tissues, independent of their actions on the HPG axis. researchgate.net

In a rat model of embryonal implantation, a single dose of depot leuprolide acetate was found to adversely affect the expression and concentration of molecules crucial for implantation, such as glycodelin A, mucin-1, and leukemia inhibitory factor in the endometrium. nih.gov This suggests a direct action of leuprolide on the uterine environment.

In prostate cancer cell lines (LNCaP and PC-3), leuprolide has been shown to induce a post-transcriptional upregulation of GnRH receptors on the cell surface. nih.gov This finding points to a direct regulatory role of the agonist on its own receptor in cancer cells. Furthermore, studies in rat models have demonstrated that leuprolide can have immunomodulatory effects, reducing the expression of proinflammatory cytokines in the brain after a hypoxic-ischemic injury. nih.gov

Differential Signaling Pathways in Peripheral versus Pituitary GnRH Receptor Systems

The signaling pathways activated by GnRH receptors can differ between pituitary and peripheral tissues, potentially explaining the varied cellular responses to GnRH analogs. nih.gov

In pituitary gonadotropes, the GnRH receptor primarily couples to Gαq/11 protein, leading to the activation of phospholipase Cβ and subsequent production of inositol (B14025) trisphosphate and diacylglycerol, which are crucial for gonadotropin synthesis and secretion. mdpi.comoup.com

In contrast, studies comparing pituitary gonadotrope cell lines with prostate cancer cell lines have revealed differences in the expression and activation of protein kinase C (PKC) isoforms. nih.gov For example, the expression of PKCα, PKCβII, and PKCε is significantly higher in pituitary cells, whereas PKCδ is more abundant in prostate cancer cells. nih.gov The activation of these PKC isoforms by GnRH is transient in pituitary cells but more prolonged in prostate cancer cells, which may underlie the different biological outcomes, such as secretion in pituitary cells versus anti-proliferative effects in cancer cells. nih.gov

Furthermore, some research suggests that peripheral GnRH receptors may activate different G-proteins. For instance, in certain cancer cells, the GnRH receptor can couple to the Gi pathway, leading to a decrease in intracellular cAMP levels and anti-proliferative effects. researchgate.net This contrasts with the primary Gq/11 pathway utilized in the pituitary. researchgate.net

The table below highlights some of the key differences in signaling pathways.

| Feature | Pituitary GnRH Receptor System | Peripheral GnRH Receptor System (e.g., Cancer Cells) |

| Primary G-Protein Coupling | Gαq/11 mdpi.com | Can couple to Gi researchgate.net |

| Key Second Messengers | Inositol trisphosphate (IP3), Diacylglycerol (DAG) mdpi.com | Decreased cyclic AMP (cAMP) researchgate.net |

| PKC Isoform Expression | Higher levels of PKCα, PKCβII, PKCε nih.gov | Higher levels of PKCδ nih.gov |

| PKC Activation Duration | Transient nih.gov | Prolonged nih.gov |

| Primary Biological Outcome | Gonadotropin secretion oup.com | Anti-proliferative effects nih.gov |

Development and Assessment of Novel Preclinical Delivery Systems for GnRH Analogs

The need for chronic administration of GnRH analogs to achieve therapeutic efficacy has driven the development of various long-acting delivery systems. nih.gov These systems aim to improve patient compliance by reducing the frequency of administration from daily injections to monthly or even semi-annual depots. nih.gov

Preclinical animal models are essential for the development and evaluation of these novel formulations. For instance, initial studies in rats were crucial for developing an in situ forming implant of leuprolide acetate (Atrigel®), which demonstrated sustained testosterone suppression for at least three months. nih.gov This system involves dissolving a biodegradable lactide/glycolide copolymer with leuprolide acetate in N-methyl-2-pyrrolidone, which forms a solid implant upon injection. nih.gov

Another approach involves the use of microsphere technology, where leuprolide is encapsulated within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). nih.govlupronprostatecancer.com The release of the drug from these microspheres occurs in two phases: an initial diffusion-based release followed by a slower release as the polymer biodegrades. lupronprostatecancer.com The development of these systems requires careful preclinical evaluation to ensure consistent and reproducible drug release profiles. nih.gov

More recently, efforts have focused on developing oral delivery systems for peptides like leuprolide. The Oral Biotherapeutic Delivery System (OBDS) is one such technology being evaluated in preclinical canine and swine models. bioratherapeutics.com These studies aim to demonstrate the system's ability to protect the drug from degradation in the upper gastrointestinal tract and achieve significant bioavailability through liquid jet delivery to the small intestine. bioratherapeutics.com

Strategies for Improving Bioavailability in Non-Clinical Models

Key approaches investigated in animal models include the encapsulation of leuprolide acetate within biodegradable polymer matrices and the development of novel lipid-based depot formulations. nih.govnih.gov These systems are designed to shield the drug from degradation at the injection site and release it in a controlled manner into systemic circulation. nih.govnih.gov

Polymeric Sustained-Release Formulations

A predominant strategy for improving the in vivo performance of leuprolide acetate involves its incorporation into biodegradable polymer systems, most commonly those based on polylactic-co-glycolic acid (PLGA) and polylactic acid (PLA). nih.govnih.govnih.gov These polymers are biocompatible and are used to create injectable microspheres or in-situ forming implants that release the drug over periods ranging from one to six months. nih.govijper.orgresearchgate.net

In non-clinical studies, these depot formulations have demonstrated effective and sustained release of leuprolide acetate. A study utilizing an in-situ forming PLGA implant in female rats investigated the difference between in-vitro and in-vivo release profiles. The in-vivo environment exhibited a lower initial burst release compared to the in-vitro setting, with only 8% of the drug released in the first 24 hours in vivo versus 14% in vitro. nih.gov This was potentially due to the additional pressure from surrounding tissue at the subcutaneous injection site. nih.gov However, after the initial phase, the release profiles showed similar trends, confirming the formulation's ability to provide sustained delivery. nih.gov Pharmacological studies in the same rat model confirmed the efficacy of the released drug, as evidenced by the suppression of ovary function. nih.gov

| Time | Cumulative Release In-Vitro (%) | Cumulative Release In-Vivo (%) |

| 24 Hours | 14% | 8% |

| 72 Hours | 19% | 13% |

Data derived from a study of a PLGA-based implant in rats. nih.gov

Further studies in male beagle dogs using a 3-month sustained-release microsphere formulation also confirmed long-term bioavailability. Following a single subcutaneous injection, plasma leuprolide concentrations were maintained at approximately 0.1 ng/mL for up to 98 days. researchgate.net The sustained drug levels resulted in effective testosterone suppression to castration levels (<0.5 ng/mL) for the duration of the evaluation, demonstrating the in vivo efficacy of this delivery strategy. researchgate.net

Lipid-Based Depot Formulations

Another innovative approach to enhance bioavailability involves lipid-based formulations designed to improve drug stability at the injection site. nih.govbohrium.com A study in rats explored a depot formulation containing leuprolide acetate prepared with a novel non-lamellar liquid-crystal-forming lipid, mono-O-(5,9,13-trimethyl-4-tetradecenyl) glycerol (B35011) ester (MGE). nih.gov This formulation forms a packed micellar structure that encapsulates the peptide. nih.gov

The in vivo pharmacokinetic evaluation in rats demonstrated a significant improvement in bioavailability compared to a standard aqueous solution of leuprolide acetate. The bioavailability increased with a higher content of MGE in the formulation. nih.gov The micellar structure is believed to protect the entrapped leuprolide acetate from enzymatic degradation at the subcutaneous injection site, leading to enhanced systemic absorption and stability. nih.gov This was reflected in higher peak plasma concentrations (Cmax) and a more sustained release profile. nih.gov

| Formulation (in rats) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| LA Solution | 34.2 | 1.0 | 145.6 |

| MP₅ | 44.5 | 4.0 | 338.3 |

| MP₁₀ | 98.5 | 4.0 | 599.4 |

| P₁₀ | 40.1 | 6.0 | 398.7 |

Pharmacokinetic parameters following subcutaneous injection in rats. LA Solution is the control. MP₅, MP₁₀, and P₁₀ are different MGE-containing micellar or phospholipid-based formulations. nih.gov

Oral Delivery Systems

While leuprolide acetate is considered orally inactive due to degradation in the gastrointestinal tract and poor membrane permeability, some preclinical research has explored strategies to overcome this barrier. ucd.iefda.gov One investigation in rodent models demonstrated a remarkable increase in oral bioavailability using a reverse micelle formulation. This approach enhanced the bioavailability to 28.2%, a significant improvement over the 0.23% observed with a standard solution, when compared against subcutaneous injection. ucd.ie

Advanced Analytical and Computational Methodologies in Gnrh Analog Research

Computational Approaches for GnRH-GnRHR Interaction Modeling[31][36][41][42].

Homology Modeling of the GnRH Receptor

Homology modeling is a computational technique used to generate a three-dimensional model of a protein when its amino acid sequence is known but its structure has not been solved experimentally. nih.gov For the GnRH receptor, models have been constructed using the crystal structures of related GPCRs, such as bovine rhodopsin or the human β2-adrenergic receptor, as templates. nih.govresearchgate.netnih.gov These models provide a structural framework of the seven transmembrane helices that form the core of the receptor, allowing researchers to identify a putative binding pocket for GnRH and its analogs. researchgate.netresearchgate.net The accuracy of these models can be validated against experimental data from mutagenesis studies that identify key residues involved in ligand binding. researchgate.net

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. uiuc.eduudel.edu In the context of GnRH research, MD simulations are used to refine the static homology models of the GnRH receptor, often within a simulated lipid bilayer to mimic the cell membrane environment. bohrium.comnih.gov Furthermore, MD simulations can model the dynamic process of a GnRH analog like leuprolide docking into the receptor's binding site. uit.nouit.no These simulations can reveal conformational changes in both the ligand and the receptor upon binding, highlight key intermolecular interactions such as hydrogen bonds, and help understand how these interactions lead to receptor activation. uit.noresearchgate.net

Theoretical Models for Receptor Binding and Signal Transduction Kinetics

Beyond structural modeling, theoretical and mathematical models are used to understand the kinetics of receptor binding and the subsequent signal transduction cascade. nih.gov These models aim to explain how the binding of a GnRH analog translates into a cellular response, such as the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govnih.gov

Mechanistic mathematical models have been developed to simulate the GnRHR signaling network. nih.gov These models can incorporate various components of the pathway, including G-protein activation, the generation of second messengers like inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and downstream effects on protein kinases. nih.gov Such models are crucial for understanding how the pulsatile nature of GnRH stimulation is decoded by the cell to produce specific physiological outcomes. nih.gov By simulating these complex biological systems, researchers can explore the dynamics of signal transduction and how different ligands, such as agonists versus antagonists, can produce distinct signaling profiles. oup.comnih.gov

Evolutionary and Comparative Research on Gnrh Systems and Synthetic Ligands

Evolutionary Conservation and Diversification of GnRH Peptide Structures Across Species

The evolutionary history of gonadotropin-releasing hormone (GnRH) is marked by a remarkable degree of conservation in its core structure, juxtaposed with significant diversification, leading to a family of related peptides. The GnRH decapeptide structure has been identified in a wide array of vertebrates, and its origins can be traced back over 600 million years. The N- and C-termini of the GnRH molecule are highly conserved across species, underscoring their critical roles in receptor binding and activation.

Over the course of evolution, gene duplication and subsequent structural modifications have given rise to multiple molecular forms of GnRH. At least two or three different forms of GnRH are expressed in the brains of most vertebrate species. One of the most ancient and highly conserved forms is chicken GnRH II (cGnRH-II), which is found in species ranging from fish to humans. This remarkable conservation suggests a fundamental and indispensable role for this peptide throughout vertebrate evolution, likely as a neurotransmitter or neuromodulator.

In addition to cGnRH-II, most vertebrate classes express at least one other unique GnRH isoform. For instance, mammals possess mammalian GnRH (mGnRH), which is the primary regulator of gonadotropin release from the pituitary. In contrast, various forms of GnRH have been identified in fish, such as salmon GnRH (sGnRH) and catfish GnRH (cfGnRH), each with distinct structural characteristics. This diversification of GnRH peptides is believed to be a result of evolutionary pressures adapting the reproductive strategies of different species to their specific environments.

The table below illustrates the amino acid sequences of several representative GnRH variants, highlighting both the conserved regions and the sites of diversification.

| GnRH Variant | Amino Acid Sequence | Species Example |

| Mammalian GnRH (mGnRH) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | Human, Rat, Mouse |

| Chicken GnRH-II (cGnRH-II) | pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH2 | Chicken, Human, Fish |

| Salmon GnRH (sGnRH) | pGlu-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-Gly-NH2 | Salmon |

| Catfish GnRH (cfGnRH) | pGlu-His-Trp-Ser-His-Gly-Leu-Asn-Pro-Gly-NH2 | Catfish |

Co-evolution of GnRH Ligands and Their Cognate Receptors

The diversification of GnRH peptides is intricately linked to the co-evolution of their cognate receptors, the GnRH receptors (GnRHRs). These receptors, which are members of the G-protein coupled receptor (GPCR) superfamily, have also undergone gene duplication and evolutionary modification, resulting in multiple receptor subtypes within a single species. This parallel evolution ensures the specificity and efficacy of GnRH signaling pathways.

Studies have shown that the structural variations in GnRH peptides are often mirrored by changes in the ligand-binding pockets of their respective receptors. This molecular co-evolution maintains the high-affinity and selective interaction between a particular GnRH ligand and its receptor. For example, the GnRH receptors in fish have been shown to exhibit distinct selectivity for the different GnRH variants present in those species. In goldfish, two GnRH receptor subtypes have been identified with differing affinities for the native GnRH forms. pnas.org

The structural basis for this selectivity lies in specific amino acid residues within the transmembrane domains and extracellular loops of the GnRH receptor. These residues form a binding pocket that recognizes and accommodates the specific side chains of the GnRH peptide. Evolutionary changes in these key receptor residues have allowed for the discrimination between different GnRH isoforms, thereby enabling the functional divergence of GnRH signaling pathways.

This co-evolutionary relationship is a testament to the intricate molecular mechanisms that have shaped the complexity of reproductive control in vertebrates. The interplay between ligand and receptor has allowed for the fine-tuning of reproductive processes in response to diverse physiological and environmental cues.

Cross-Species Reactivity and Selectivity of Synthetic GnRH Analogs in Research Models

The development of synthetic GnRH analogs, such as LHRH, leu(6)-N-Et-glynh2(10)- (Leuprolide), has been instrumental in both clinical applications and basic research. These analogs are designed to have greater potency and a longer half-life than native GnRH. However, their efficacy and selectivity can vary significantly across different species due to the evolutionary divergence of GnRH receptors.

Leuprolide is a potent GnRH agonist in mammals, including humans, and is widely used in clinical settings. Its high affinity for the mammalian GnRH receptor leads to an initial stimulation of gonadotropin release, followed by receptor downregulation and a subsequent suppression of the reproductive axis. This effect has been demonstrated in various mammalian models, including rats and mice, where Leuprolide administration leads to a significant reduction in serum testosterone (B1683101) levels.

However, the responsiveness to synthetic GnRH analogs can differ in non-mammalian species. For instance, studies in fish have shown that their GnRH receptors can exhibit different binding affinities for various synthetic analogs compared to mammalian receptors. While specific binding affinity data for Leuprolide across a wide range of vertebrate species is not extensively documented, the known structural differences in fish GnRH receptors suggest that the potency of Leuprolide may be altered.

The following table summarizes findings from various studies on the effects of Leuprolide in different animal models, highlighting the cross-species variations in response.

| Animal Model | Compound | Observed Effect |

| Human | Leuprolide Acetate (B1210297) | Initial stimulation followed by suppression of gonadotropins and gonadal steroids. nih.gov |

| Monkey | Leuprolide | Prolonged absorption after sublingual administration, similar to humans. |

| Dog | Leuprolide | Significantly higher rate and extent of sublingual absorption compared to humans. |

| Mouse | Leuprolide | Chemical castration confirmed by reduced serum testosterone levels and prostate weight. |

| Rat | LHRH, leu(6)-N-Et-glynh2(10)- | Potent agonist activity, leading to downregulation of testicular gonadotrophin receptors. |

These variations underscore the importance of considering the specific animal model when studying the effects of synthetic GnRH analogs and extrapolating the findings to other species, including humans.

Insights from Comparative Studies for Understanding GnRH System Complexity

Comparative studies of the GnRH system across different vertebrate lineages have provided invaluable insights into its complexity and the fundamental principles governing reproductive neuroendocrinology. By examining the structure, function, and regulation of GnRH ligands and receptors in a wide range of species, researchers have been able to piece together the evolutionary trajectory of this critical signaling system.

One of the key revelations from comparative research is the multifunctional nature of GnRH peptides. While the primary role of mGnRH in mammals is the regulation of pituitary gonadotropin release, studies in other vertebrates have revealed a broader spectrum of functions. For example, cGnRH-II, which is highly conserved, is thought to act as a neurotransmitter or neuromodulator involved in reproductive behaviors. The presence of multiple GnRH forms and receptors in many species suggests a division of labor, with different ligand-receptor pairs mediating distinct physiological processes.

Furthermore, comparative studies have illuminated the molecular mechanisms underlying the differential regulation of gonadotropin subunit genes. The signaling pathways activated by GnRH can vary depending on the receptor subtype and the cellular context, leading to nuanced control over the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

The study of synthetic GnRH analogs in different species has also contributed to our understanding of GnRH receptor structure and function. The differential binding and activation of these analogs by various receptor orthologs have helped to identify key amino acid residues involved in ligand recognition and signal transduction. This information is not only crucial for understanding the evolution of the GnRH system but also for the rational design of more selective and potent GnRH-based therapeutics.

Q & A

Basic Research Questions

Q. How can researchers determine the stability of LHRH, Leu(6)-N-Et-GlyNH2(10)- formulations under varying storage conditions?

- Methodology : Stability studies should include particle size analysis via photon correlation spectroscopy (PCS) to monitor aggregation over time, as particle size increases correlate with reduced stability. For example, LHRH formulations with M:G carriers (ratios 8:2, 7:3, 6:4) showed particle sizes ranging from 166–264 nm after 6 days, compared to pure LHRH (250 nm) . Accelerated stability testing at 4°C and room temperature, paired with dissolution studies (using modified Apparatus II at 100 rpm, 37°C), can assess physical and chemical degradation .

Q. What experimental parameters are critical for in vitro dissolution testing of LHRH dry powder formulations?

- Methodology : Key parameters include:

- Dissolution medium : Diluted phosphate buffer (pH 2.5) to mimic physiological conditions.

- Sampling intervals : Frequent sampling (e.g., 0, 5, 10, 30, 60, 120 seconds) to capture rapid dissolution kinetics .

- Analytical method : Capillary electrophoresis (CE) validated against a standard curve (1–5 μg/mL) for quantification .

Q. How can researchers validate the bioanalytical methods used to quantify LHRH in plasma during pharmacokinetic studies?

- Methodology : Follow ICH M10 guidelines for bioanalytical validation, including:

- Linearity : Calibration curves covering expected concentration ranges.

- Precision/accuracy : Intra- and inter-day variability ≤15%.

- Selectivity : Ensure no interference from plasma matrix components .

Advanced Research Questions

Q. How can conflicting data on LHRH formulation stability (e.g., particle size vs. dissolution rate) be resolved?

- Methodology :

- Contradiction analysis : In some studies, particle size increases (e.g., 1600–6600 nm at 20 days) do not always correlate with reduced dissolution efficiency. This may arise from carrier interactions (e.g., M:G ratios) stabilizing LHRH despite aggregation .

- Advanced techniques : Combine PCS with cryo-TEM to visualize nanostructure changes and correlate with dissolution profiles. Use multivariate statistical models to identify dominant stability factors .

Q. What experimental designs are optimal for evaluating the long-term in vivo efficacy of LHRH analogs in hormone-dependent models?

- Methodology :

- Animal models : Male rats administered intraperitoneal LHRH formulations (e.g., 13 mg doses) with monthly testosterone level monitoring. For example, M:G 6:4 formulations reduced plasma testosterone to 15.0±1.0 ng/mL vs. control (35±2 ng/mL) .

- Longitudinal design : Include staggered cohorts to assess dose-response and duration effects. Use ANOVA with post-hoc tests (e.g., Tukey’s) for statistical rigor .

Q. How can structural modifications at positions 6 and 10 of LHRH analogs be systematically studied to optimize receptor binding and metabolic stability?

- Methodology :

- Synthetic approach : Introduce N-terminal acetylations (e.g., D-Ala, L-Pro-L-Pro) and C-terminal ethylamide modifications. Use solid-phase peptide synthesis with Fmoc chemistry .

- Bioactivity assays : Compare binding affinity via radioligand competition assays (e.g., using pituitary cell membranes) and metabolic stability in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products